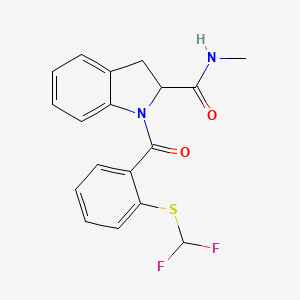

1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide

Description

The compound 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide features a unique structure combining a difluoromethylthio-substituted benzoyl moiety with an N-methylindoline-2-carboxamide core. The difluoromethylthio group (-SCF₂H) introduces both fluorine and sulfur atoms, which are known to modulate electronic properties, lipophilicity, and metabolic stability . While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., indole carboxamides, trifluoromethyl-substituted hydrazine carboxamides) highlight its relevance in targeting proteins like indoleamine 2,3-dioxygenase (IDO1) or other enzymes .

Properties

IUPAC Name |

1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCUPCBXOGQECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits: the N-methylindoline-2-carboxamide core and the 2-((difluoromethyl)thio)benzoyl moiety. Retrosynthetically, the compound arises from the acylation of the indoline nitrogen with a pre-functionalized benzoyl chloride derivative. This disconnection strategy aligns with established protocols for indoline carboxamide synthesis, where modular assembly of acylated indolines is achieved via peptide coupling or nucleophilic acyl substitution.

Synthesis of N-Methylindoline-2-carboxamide

Starting Materials and Core Formation

The indoline-2-carboxamide scaffold is typically derived from indoline-2-carboxylic acid , a commercially available precursor. Enantiomerically pure forms (R or S) are accessible, though the stereochemical requirements for the target compound remain unspecified in current literature.

Carboxamide Formation

The carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) , a peptide coupling agent, and reacted with methylamine in a one-pot procedure. This method, adapted from indoline derivative syntheses, proceeds as follows:

- Activation : Indoline-2-carboxylic acid is treated with TBTU in dimethylformamide (DMF) under inert atmosphere.

- Coupling : Methylamine is introduced, yielding N-methylindoline-2-carboxamide after aqueous workup and purification.

Key Conditions :

Preparation of 2-((Difluoromethyl)thio)benzoyl Chloride

Functionalization of Benzoyl Precursors

The difluoromethylthio group is introduced via nucleophilic substitution on 2-chlorobenzoic acid or its derivatives.

Coupling of Benzoyl Moiety to Indoline Core

Acylation Reaction

The final step involves conjugating the benzoyl chloride derivative with N-methylindoline-2-carboxamide.

TBTU-Mediated Coupling

Adapting protocols from indoline acylation, the reaction proceeds as follows:

- Activation : 2-((Difluoromethyl)thio)benzoyl chloride is generated in situ or pre-isolated.

- Coupling : The acyl chloride reacts with N-methylindoline-2-carboxamide in DMF, catalyzed by TBTU and triethylamine.

- Workup : The crude product is precipitated in ice-cold water, filtered, and purified via column chromatography.

Key Conditions :

Alternative Synthetic Routes

Substituted Indoline Synthesis

For substituted indoline cores, alternative routes involving rhodium-catalyzed cyclization of vinylazides have been reported:

- Vinylazide Formation : Methyl azidoacetate reacts with aldehydes to form vinylazides.

- Cyclization : Rhodium catalysts (e.g., Rh₂(OAc)₄) induce cyclization to indoles, which are reduced to indolines using magnesium turnings.

- Functionalization : Subsequent acylation and carboxamide formation follow the aforementioned protocols.

Advantages : Enables aromatic ring functionalization (e.g., fluoro, chloro) but requires multistep optimization.

Optimization and Scalability Considerations

Industrial-Scale Adaptations

While academic procedures emphasize purity, industrial applications prioritize throughput and cost-efficiency. Potential adaptations include:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethylthio group, where nucleophiles such as amines or thiols can replace the difluoromethylthio moiety.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

Key Functional Groups

- Difluoromethylthio Group : Enhances reactivity and biological activity.

- Indoline-2-Carboxamide Structure : Provides a scaffold for interaction with biological targets.

Biological Research

1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide serves as a valuable probe in biological research, particularly in the study of:

- Enzyme Mechanisms : The compound aids in understanding the catalytic mechanisms of enzymes that interact with sulfur-containing substrates.

- Protein-Ligand Interactions : It is used to investigate binding affinities and interactions with various proteins, contributing to the understanding of molecular recognition processes.

Medicinal Applications

The compound has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines by targeting key signaling pathways involved in tumor growth.

- Antimicrobial Effects : Its unique structure may provide activity against various pathogens, making it relevant in the development of new antimicrobial agents.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Agrochemicals : The compound's stability and reactivity make it suitable for use in pesticide formulations.

- Pharmaceutical Development : Its unique properties are leveraged in the synthesis of novel drugs targeting specific diseases.

Anti-inflammatory Studies

A study demonstrated that derivatives of indole carboxamides, including this compound, showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory therapies .

Anticancer Activity

Research indicated that this compound exhibited cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms. Further studies are needed to elucidate the specific pathways involved .

Antimicrobial Testing

In vitro tests revealed that this compound displayed activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can form strong interactions with active sites, modulating the activity of the target protein. Additionally, the indoline-2-carboxamide moiety can engage in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (): These compounds share a trifluoromethylbenzoyl group but differ in their carboxamide backbone (hydrazine vs. indoline).

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (): This benzothiophene carboxamide lacks fluorine but incorporates a sulfur-rich heterocycle, emphasizing the role of sulfur in π-π stacking interactions.

5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (): Indole-based carboxamides with halogen substituents highlight the importance of aromatic systems and halogen bonding in target engagement.

Table 1: Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods (e.g., Hansch approach) .

Biological Activity

1-(2-((Difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure, which includes an indoline moiety and a difluoromethylthio group, suggests a range of possible interactions with biological targets. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives are known to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes .

- Antimicrobial Activity : The presence of the indoline structure has been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory activity, potentially through the inhibition of COX enzymes and other inflammatory mediators .

Biological Activity Overview

Case Studies

-

Anti-inflammatory Study :

A study evaluated the anti-inflammatory properties of indole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced TNF-α levels in RAW264.7 macrophages, showcasing their potential in treating inflammatory diseases . -

Antimicrobial Efficacy :

A series of synthesized indole derivatives were tested against various bacterial strains. Notably, compounds with a difluoromethylthio group exhibited enhanced antibacterial activity compared to their non-modified counterparts. This suggests that the difluoromethylthio modification may play a crucial role in enhancing biological activity . -

Molecular Docking Studies :

Molecular modeling studies have shown promising interactions between this compound and active sites of COX enzymes. These studies provide insights into the binding affinities and potential inhibitory mechanisms at the molecular level .

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide?

The synthesis of structurally similar compounds often involves multi-step protocols. For example, the introduction of difluoromethylthio groups can be achieved via nucleophilic substitution using difluoromethylthiolating reagents (e.g., AgSCFH or CuSCFH) under controlled conditions . Benzoylation of the indoline core typically employs coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF). Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieving >95% purity. Validation requires H/C NMR, IR, and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

X-ray crystallography is ideal for confirming the spatial arrangement of the difluoromethylthio and benzoyl groups. Computational methods (DFT calculations) can predict electronic properties, such as charge distribution across the indoline-carboxamide scaffold, which influences binding to biological targets. Spectroscopic techniques like F NMR are essential for tracking fluorine environments, while UV-Vis spectroscopy can assess π-π interactions in solution .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

The indoline-2-carboxamide moiety is associated with kinase inhibition (e.g., JAK2 or CDK inhibitors), while the difluoromethylthio group may enhance metabolic stability and lipophilicity. Preliminary target hypotheses should focus on enzymes with cysteine-rich active sites, as thioether groups can form reversible disulfide bonds. Competitive binding assays (e.g., SPR or fluorescence polarization) are recommended for validation .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to address low yields in the difluoromethylthio incorporation step?

Low yields often arise from reagent instability (e.g., AgSCFH decomposition). Alternative approaches include using stable difluoromethylthio sources like PhSOSCFH under photoredox catalysis. Reaction monitoring via F NMR can identify intermediates and optimize reaction times. Solvent effects (e.g., switching from DMF to acetonitrile) may improve reagent solubility and reduce side reactions .

Q. How does the difluoromethylthio substituent influence bioactivity compared to non-fluorinated analogs?

Fluorination enhances membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) and metabolic resistance due to the strong C-F bond. However, steric effects from the CF group may reduce binding affinity in some targets. Comparative studies using isothermal titration calorimetry (ITC) can quantify thermodynamic differences in target engagement .

Q. How should contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

Discrepancies often stem from poor pharmacokinetics (e.g., rapid hepatic clearance). Conduct ADMET profiling:

- Solubility: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability: Incubate with human liver microsomes and monitor parent compound depletion via LC-MS.

- Plasma protein binding: Equilibrium dialysis to assess free fraction .

Q. What experimental designs are recommended for in vivo efficacy studies?

Prioritize xenograft models with tumors expressing hypothesized targets (e.g., PDAC or NSCLC lines). Administer the compound via oral gavage (dose range: 10–100 mg/kg) and monitor tumor volume biweekly. Include a positive control (e.g., staurosporine for kinase inhibition) and validate target modulation via immunohistochemistry (phospho-antibodies) .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

Systematically modify:

- Indoline core: Introduce methyl/methoxy groups at C5/C6 to assess steric effects.

- Benzoyl substituents: Replace difluoromethylthio with methylsulfonyl or trifluoromethylthio.

- Carboxamide group: Test N-ethyl or N-cyclopropyl variants.

Evaluate changes in IC (enzyme assays) and cytotoxicity (MTT assay in HEK293 vs. HeLa cells) .

Q. What mechanistic studies are critical to elucidate its mode of action?

- Covalent binding: Use LC-MS to detect adducts with recombinant enzymes.

- Pathway analysis: RNA sequencing of treated cells to identify downregulated kinases or apoptosis markers (e.g., caspase-3 cleavage).

- Resistance studies: Generate resistant cell lines via prolonged exposure and perform whole-exome sequencing .

Q. How can computational modeling guide the optimization of this compound?

- Molecular docking: Use AutoDock Vina to predict binding poses in homology-modeled kinase domains.

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).

- QSAR models: Corporate electronic descriptors (HOMO/LUMO, polar surface area) to predict bioavailability .

Methodological Notes

- Data Contradictions: Cross-validate bioactivity using orthogonal assays (e.g., Western blot for target inhibition alongside cell viability assays) .

- Fluorine-Specific Techniques: F NMR is indispensable for tracking metabolic stability and degradation products .

- Ethical Reporting: Disclose synthetic yields, purity, and solvent residues in publications to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.